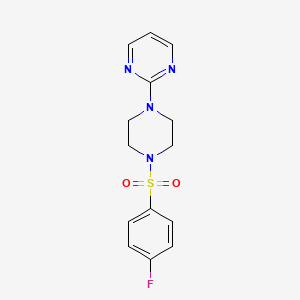

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O2S/c15-12-2-4-13(5-3-12)22(20,21)19-10-8-18(9-11-19)14-16-6-1-7-17-14/h1-7H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQSDPAXRNTOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332475 | |

| Record name | 2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802053 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

353771-38-7 | |

| Record name | 2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine typically involves the following steps :

Starting Materials: The synthesis begins with the preparation of the piperazine and pyrimidine precursors.

Reaction Conditions: The piperazine derivative is reacted with a 4-fluorophenylsulfonyl chloride under basic conditions to form the intermediate compound.

Cyclization: The intermediate is then subjected to cyclization with a pyrimidine derivative under appropriate conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including :

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine exhibit antitumor properties. For example, studies have demonstrated that derivatives targeting specific enzymes involved in cancer cell proliferation can inhibit tumor growth effectively. The mechanism often involves the modulation of signaling pathways critical for cell survival and proliferation.

Neurological Disorders

This compound has been investigated for its potential role in treating neurological disorders, particularly those involving serotonin receptors. The piperazine component allows it to interact with various neurotransmitter systems, making it a candidate for developing treatments for conditions like depression and anxiety.

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have been well-documented. Compounds such as this compound have shown efficacy against various bacterial strains, suggesting its potential use in developing new antibiotics.

Study on Anticancer Properties

A study published in MDPI explored the anticancer effects of related piperazine compounds, showing significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing efficacy and selectivity against cancer cells .

Neuropharmacological Research

Another investigation focused on the neuropharmacological effects of piperazine derivatives, demonstrating their potential as anxiolytic agents through serotonin receptor modulation. The findings suggest that structural features like the sulfonyl group play a crucial role in receptor affinity .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Antitumor Activity | Inhibition of cancer cell proliferation through enzyme targeting | Significant cytotoxicity observed in vitro |

| Neurological Disorders | Potential treatment for depression and anxiety through serotonin modulation | Positive effects on anxiety models |

| Antimicrobial Activity | Efficacy against various bacterial strains | Effective against resistant bacterial strains |

Mechanism of Action

The mechanism of action of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Differences

- Sulfonyl vs. Alkyl Chains : The target compound’s sulfonyl group (C₁₄H₁₄FN₅O₂S) introduces polarity and rigidity compared to the butyl chain in compound 20 (C₁₈H₂₃FN₄), which reduces melting points (54–55°C vs. 230°C in sulfonamide analogs) . This suggests sulfonyl groups enhance crystallinity and thermal stability.

- Fluorine Position : All analogs retain the 4-fluorophenyl group, which improves metabolic stability by resisting cytochrome P450-mediated oxidation. However, bis(4-fluorophenyl)methyl derivatives (e.g., 6l in ) exhibit higher molecular weights (690.76 g/mol) and may face challenges in membrane permeability .

Biological Activity

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine is a compound that has garnered interest due to its potential biological activities, particularly as an antiviral agent and in other therapeutic applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant findings from various studies.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Piperazine Intermediate : Cyclization of 1,2-diamine derivatives with sulfonium salts.

- Introduction of the Fluorophenyl Group : Achieved through nucleophilic substitution using 4-fluorobenzene.

- Sulfonylation : Addition of the sulfonyl group via sulfonation reactions, often using sulfonyl chlorides.

- Pyrimidine Coupling : The final step involves coupling with substituted pyrimidines to form the target compound.

Antiviral Properties

The compound has been identified as a potent inhibitor of chikungunya virus (CHIKV) in vitro. Research indicates that analogues of this compound exhibit significant antiviral activity, with selectivity indices indicating a favorable therapeutic window. For instance, one study reported that certain modifications led to improved activity against CHIKV with selectivity indices greater than 61, suggesting a low cytotoxicity profile at effective concentrations .

The mechanism by which this compound exerts its antiviral effects involves interaction with viral proteins or host cell pathways critical for viral replication. The piperazine ring and fluorophenyl group contribute to its binding affinity and specificity towards these targets .

Structure-Activity Relationship (SAR)

A series of modifications on the core structure have been explored to enhance biological activity:

- Substituent Variations : Changing the ethylamine side chain to isopropylamine or tert-butylamine significantly altered both activity and cytotoxicity profiles.

- Positioning of Functional Groups : Shifting nitrogen atoms in the structure has been shown to improve antiviral efficacy, demonstrating the importance of spatial orientation in drug design .

Case Studies

-

Antiviral Efficacy Against CHIKV :

- A study evaluated various derivatives and found that compounds with specific substitutions on the piperazine ring exhibited enhanced potency against CHIKV. The most effective compounds were synthesized through a four-step process involving microwave-assisted reactions, which facilitated rapid development and testing .

-

Inhibition Mechanism Analysis :

- Another investigation focused on the interaction between the synthesized compounds and PARP1 (Poly(ADP-ribose) polymerase), highlighting their potential as anticancer agents alongside antiviral properties. The study demonstrated that modifications could lead to significant inhibition of PARP1 activity, comparable to established inhibitors like Olaparib .

Data Tables

| Compound Name | Activity | Selectivity Index | Cytotoxicity (CC50) |

|---|---|---|---|

| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine | CHIKV Inhibitor | >61 | 66.4 μM |

| Modified Compound A | CHIKV Inhibitor | >50 | 18.6 μM |

| Modified Compound B | PARP1 Inhibitor | - | - |

Q & A

Q. How can researchers optimize the synthesis of 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine to improve yield and purity?

- Methodological Answer : Synthesis typically involves coupling 2-(piperazin-1-yl)pyrimidine with 4-fluorophenylsulfonyl chloride under nucleophilic substitution conditions. Key variables include:

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF, THF) to enhance reactivity .

- Catalysts : Triethylamine or DIPEA for deprotonation and efficient sulfonylation .

- Temperature : Moderate heating (50–70°C) balances reaction rate and side-product formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity. Reported yields range from 51–87%, depending on stoichiometry and workup .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : Confirm structure and purity via:

- NMR Spectroscopy : H and C NMR to verify sulfonyl-piperazine connectivity and aromatic substitution patterns. Key peaks: δ ~8.3 ppm (pyrimidine protons), δ ~7.4–7.1 ppm (fluorophenyl protons) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H] at m/z 363.09 (CHFNOS requires 363.08) .

- X-ray Crystallography : Resolve conformational details of the piperazine ring and sulfonyl group orientation (if crystalline) .

Q. What physicochemical properties influence experimental design for this compound?

- Methodological Answer : Key properties include:

- Solubility : Low aqueous solubility (logP ~2.5) necessitates DMSO or ethanol for biological assays .

- Stability : Hydrolytically stable under acidic conditions but susceptible to nucleophilic attack at the sulfonyl group in basic media .

- Melting Point : Reported mp 150–151°C (HCl salt) indicates suitability for solid-state studies .

Advanced Research Questions

Q. How do structural modifications impact the compound’s bioactivity and target selectivity?

- Methodological Answer :

- Fluorophenyl Group : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets) .

- Sulfonyl-Piperazine Linkage : Stabilizes binding via hydrogen bonding with conserved lysine/asparagine residues in enzymes like PI3K .

- SAR Studies : Replace pyrimidine with quinazoline or vary substituents on the fluorophenyl group to modulate affinity for serotonin receptors vs. kinases .

Q. What strategies identify biological targets for this compound in complex systems?

- Methodological Answer :

- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

- SPR/ITC : Quantify binding kinetics (K, ΔH) for candidate targets like dopamine D2 or 5-HT receptors .

- In Silico Docking : Screen against homology models of GPCRs or PI3K isoforms to prioritize experimental validation .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Assay Conditions : Varying ATP concentrations in kinase assays alter IC values .

- Cell Models : Use isogenic cell lines to control for genetic background effects on cytotoxicity .

- Data Normalization : Standardize to positive controls (e.g., haloperidol for receptor binding) to improve cross-study comparability .

Q. What mechanistic insights can computational modeling provide for this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes to identify key binding poses and residence times .

- DFT Calculations : Predict electron density shifts in the sulfonyl group under physiological pH to guide prodrug design .

- Pharmacophore Mapping : Align with known inhibitors (e.g., GDC-0941) to infer shared interaction motifs .

Q. How to design toxicological profiling experiments for this compound?

- Methodological Answer :

- In Vitro : CYP450 inhibition assays (e.g., CYP3A4) to assess metabolic stability .

- In Vivo : Acute toxicity in rodent models (LD) and histopathological analysis of liver/kidney .

- ADMET Prediction : Use QSAR models to estimate bioavailability and blood-brain barrier penetration .

Q. What approaches evaluate multi-target interactions in disease-relevant pathways?

- Methodological Answer :

- Polypharmacology Screens : Profile against panels of kinases, GPCRs, and ion channels using radioligand binding or BRET assays .

- Network Pharmacology : Integrate transcriptomic data to map compound effects on signaling hubs (e.g., PI3K/Akt/mTOR) .

- Synergy Studies : Combine with chemotherapeutics (e.g., doxorubicin) to assess additive vs. antagonistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.